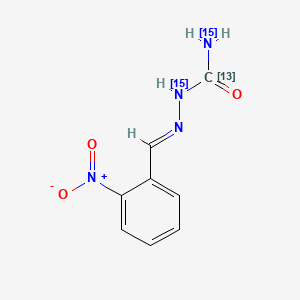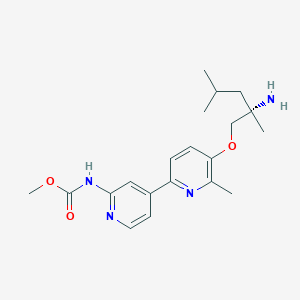
Aak1-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aak1-IN-4 is a small molecule inhibitor targeting the adaptor-associated kinase 1 (AAK1). AAK1 is a member of the Ark1/Prk1 family of serine/threonine kinases, which play a crucial role in modulating receptor endocytosis by binding clathrin and regulating the function of the adaptor protein 2 complex . This compound has shown potential in therapeutic applications, particularly in the treatment of neuropathic pain and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aak1-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Aak1-IN-4 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Aak1-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of AAK1 in various biochemical pathways.
Biology: Investigated for its effects on cellular processes such as endocytosis and signal transduction.
Medicine: Explored as a potential therapeutic agent for treating neuropathic pain, viral infections, and neurodegenerative diseases
Mechanism of Action
Aak1-IN-4 exerts its effects by inhibiting the kinase activity of AAK1. This inhibition prevents the phosphorylation of the adaptor protein 2 complex, thereby disrupting clathrin-mediated endocytosis. This mechanism is crucial for reducing viral entry into cells and modulating pain signaling pathways .
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine-based inhibitors: These compounds also target AAK1 and have shown efficacy in pain models.
Quinazoline-based inhibitors: Another class of AAK1 inhibitors with potential therapeutic applications.
Uniqueness of Aak1-IN-4: this compound stands out due to its high potency and selectivity for AAK1. It has demonstrated significant efficacy in preclinical models of neuropathic pain and viral infections, making it a promising candidate for further development .
Properties
Molecular Formula |
C20H28N4O3 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
methyl N-[4-[5-[(2S)-2-amino-2,4-dimethylpentoxy]-6-methylpyridin-2-yl]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C20H28N4O3/c1-13(2)11-20(4,21)12-27-17-7-6-16(23-14(17)3)15-8-9-22-18(10-15)24-19(25)26-5/h6-10,13H,11-12,21H2,1-5H3,(H,22,24,25)/t20-/m0/s1 |
InChI Key |
HINOQCZIDBNXEI-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=N1)C2=CC(=NC=C2)NC(=O)OC)OC[C@](C)(CC(C)C)N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC(=NC=C2)NC(=O)OC)OCC(C)(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


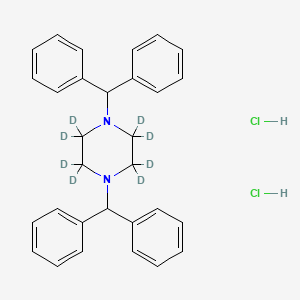
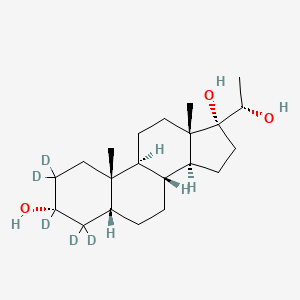
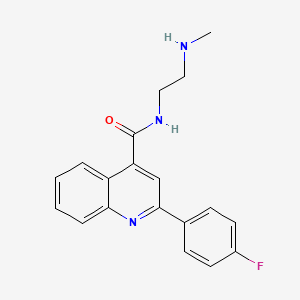

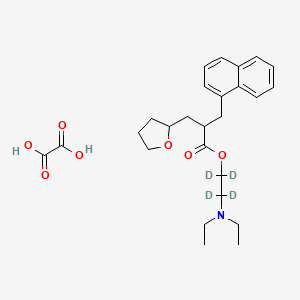
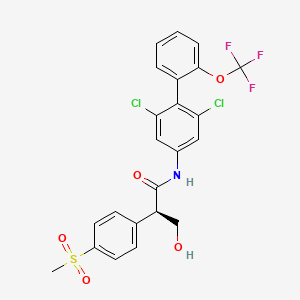
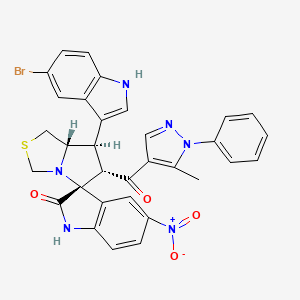

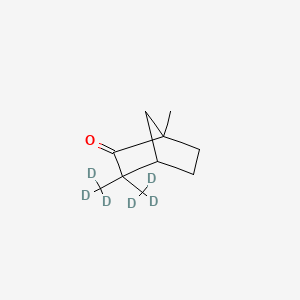


![13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;triethylazanium](/img/structure/B12416916.png)
![disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12416918.png)
